1-(((6-Bromopyridin-3-yl)oxy)methyl)-N,N-dimethylcyclopropanamine
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Overview
Description
1-(((6-Bromopyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine hydrochloride is a chemical compound with the following properties:
Molecular Formula: CHBrNO
Molecular Weight: 257.127 Da
ChemSpider ID: 25046518
Preparation Methods
The synthetic route for this compound involves the reaction of 6-bromopyridine with a suitable precursor to introduce the cyclopropane ring. The exact conditions and reagents may vary, but the general steps include cyclization and subsequent methylation. Industrial production methods are not widely documented, as this compound is primarily used in research.
Chemical Reactions Analysis
1-(((6-Bromopyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine hydrochloride can undergo various reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify the cyclopropane ring.
Substitution: The compound can participate in substitution reactions. Common reagents and conditions depend on the specific reaction type. Major products formed from these reactions would involve variations of the cyclopropane or pyridine moieties.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: It may serve as a pharmacophore or ligand.
Medicine: Potential use in drug discovery or development.
Industry: Limited industrial applications due to its specialized nature.
Mechanism of Action
The exact mechanism by which 1-(((6-Bromopyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine hydrochloride exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed.
Comparison with Similar Compounds
While there are no direct analogs, similar compounds with cyclopropane and pyridine moieties exist. the unique combination of features in this compound sets it apart.
Properties
Molecular Formula |
C11H15BrN2O |
---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
1-[(6-bromopyridin-3-yl)oxymethyl]-N,N-dimethylcyclopropan-1-amine |
InChI |
InChI=1S/C11H15BrN2O/c1-14(2)11(5-6-11)8-15-9-3-4-10(12)13-7-9/h3-4,7H,5-6,8H2,1-2H3 |
InChI Key |
PFGSFYLOWLHVNK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CC1)COC2=CN=C(C=C2)Br |
Origin of Product |
United States |
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